molecular formula C14H21NO4S B2369381 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 1351647-56-7

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2369381
CAS No.: 1351647-56-7
M. Wt: 299.39
InChI Key: KBUMBOBGVCMIGO-UHFFFAOYSA-N
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Description

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound featuring a tetrahydropyran ring, a benzenesulfonamide group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxytetrahydro-2H-pyran with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions often involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the tetrahydropyran ring and the dimethylbenzenesulfonamide group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the dimethyl groups on the benzene ring can influence the compound’s hydrophobicity and binding interactions.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-3-4-12(2)13(9-11)20(17,18)15-10-14(16)5-7-19-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUMBOBGVCMIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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